3-n-Butoxy-5-fluorobenzoyl chloride

Regiochemistry Steric hindrance Acylation kinetics

3-n-Butoxy-5-fluorobenzoyl chloride (CAS 1443348-95-5, MFCD22372983) is a disubstituted benzoyl chloride carrying an n-butoxy group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₂ClFO₂ with a molecular weight of 230.66 g·mol⁻¹.

Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
Cat. No. B7998134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-n-Butoxy-5-fluorobenzoyl chloride
Molecular FormulaC11H12ClFO2
Molecular Weight230.66 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC(=C1)C(=O)Cl)F
InChIInChI=1S/C11H12ClFO2/c1-2-3-4-15-10-6-8(11(12)14)5-9(13)7-10/h5-7H,2-4H2,1H3
InChIKeyYSRBPRXBISCYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-n-Butoxy-5-fluorobenzoyl chloride CAS 1443348-95-5 – Core Identity and Procurement-Relevant Profile


3-n-Butoxy-5-fluorobenzoyl chloride (CAS 1443348-95-5, MFCD22372983) is a disubstituted benzoyl chloride carrying an n-butoxy group at the 3-position and a fluorine atom at the 5-position of the aromatic ring [1]. Its molecular formula is C₁₁H₁₂ClFO₂ with a molecular weight of 230.66 g·mol⁻¹ [1]. The compound is supplied as a research-grade acyl chloride (typical purity 95–97%) and is handled under anhydrous conditions due to the moisture-sensitive –COCl function . It serves as a late-stage electrophilic building block for the construction of amide, ester, and heterocyclic libraries in medicinal chemistry and agrochemical discovery programs [2].

Why 3-n-Butoxy-5-fluorobenzoyl chloride Cannot Be Casually Replaced by a Regioisomer or Non-Fluorinated Analog


Benzoyl chlorides bearing a 3-alkoxy-5-fluoro substitution pattern constitute a specific regioisomeric series whose electronic and steric properties are defined by the exact positioning of the two substituents relative to the acyl chloride warhead [1]. Moving the n-butoxy group from the 3- to the 2-position (ortho to –COCl) introduces steric compression that retards nucleophilic attack, whereas shifting fluorine to the 4-position alters the Hammett σ constant summation and therefore the electrophilicity of the carbonyl carbon [2]. The non-fluorinated analog 3-n-butoxybenzoyl chloride (CAS 89790-29-4) lacks the electron-withdrawing fluorine, yielding a less reactive acylating agent and a different downstream metabolite profile if the ultimate target is a herbicide lead in the arylpyrazole class [2]. Even the branched-alkoxy isomer 3-iso-butoxy-5-fluorobenzoyl chloride (CAS 1443310-02-8) introduces a different lipophilicity and steric footprint despite having the identical molecular formula . These structural differences mean that SAR, reactivity, and pharmacokinetic properties established for one isomer do not transfer to another without experimental verification.

3-n-Butoxy-5-fluorobenzoyl chloride – Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Positioning: 3-n-Butoxy-5-fluoro vs. 2-n-Butoxy-5-fluoro Substitution Determines Steric Accessibility of the Acyl Chloride

In 3-n-butoxy-5-fluorobenzoyl chloride, the n-butoxy group is positioned meta to the –COCl function, leaving both ortho positions unsubstituted. In contrast, the regioisomer 2-n-butoxy-5-fluorobenzoyl chloride (CAS 1443328-56-0) bears the alkoxy group ortho to the acyl chloride [1]. This ortho substitution introduces significant steric shielding of the electrophilic carbonyl carbon, which is expected to reduce the bimolecular rate constant for nucleophilic attack relative to the meta-substituted isomer [2]. While no experimental kinetic data are available for this specific pair, the general principle is well-established for ortho- vs. meta-alkoxybenzoyl chlorides: ortho substituents decrease acylation rates by a factor of 2–10× depending on nucleophile bulk [2].

Regiochemistry Steric hindrance Acylation kinetics

Computed Lipophilicity (XLogP3 = 3.8) Distinguishes the Target Compound from Non-Alkoxylated and Branched-Alkoxy Analogs

The computed octanol–water partition coefficient (XLogP3) for 3-n-butoxy-5-fluorobenzoyl chloride is 3.8, as calculated by PubChem [1]. This value is substantially higher than that of the non-alkoxylated comparator 3-fluorobenzoyl chloride (CAS 1711-07-5), for which reported logP values range from 2.2 to 2.5 . The difference (Δ logP ≈ +1.3 to +1.6 log units) reflects the lipophilic contribution of the n-butoxy chain. The branched isomer 3-iso-butoxy-5-fluorobenzoyl chloride (CAS 1443310-02-8) is expected to exhibit a slightly lower logP (≈3.4–3.6) due to the reduced surface area of the branched alkyl group, although experimental confirmation is lacking . The non-fluorinated analog 3-n-butoxybenzoyl chloride has a lower molecular weight (212.67 vs. 230.66 g·mol⁻¹) and is expected to show a different logP due to the absence of the polar fluorine atom .

Lipophilicity XLogP3 Drug-likeness Chromatographic retention

Electronic Modulation: Combined Hammett Substituent Effects of 3-OBu and 5-F Create a Distinct Electrophilic Profile

The reactivity of substituted benzoyl chlorides toward nucleophiles is governed by the sum of Hammett σ constants for the ring substituents. For the target compound, the 5-fluoro substituent exerts a meta electron-withdrawing effect (σ_m ≈ +0.34), while the 3-n-butoxy group exerts a meta electron-donating effect (σ_m for O-alkyl ≈ –0.05 to +0.10, depending on the specific alkoxy chain) [1]. The net σ_sum for the target compound is approximately +0.3 to +0.4, making the carbonyl carbon moderately electrophilic. In contrast, the non-fluorinated analog 3-n-butoxybenzoyl chloride has no fluorine substituent (σ_sum ≈ –0.05 to +0.10), yielding a significantly less electrophilic carbonyl . The 2-n-butoxy regioisomer places the alkoxy group ortho to –COCl, where steric effects dominate and simple Hammett additivity breaks down [1]. No experimental Hammett ρ values are available for this specific series, but the principle is well-established for substituted benzoyl chloride solvolysis [2].

Hammett equation Electrophilicity Substituent effects Reactivity prediction

Purity Specifications and Commercial Availability: 95–97% Assay with Traceable MDL Identifier

3-n-Butoxy-5-fluorobenzoyl chloride is commercially supplied at 95% minimum purity (AKSci) or 97% purity (Fluorochem, catalog number 396234) . The Fluorochem grade is priced at 8,668 CNY per gram and 21,582 CNY per 5 grams (as listed on cnreagent.com) . The compound carries the unique MDL identifier MFCD22372983, which distinguishes it from all other regioisomers and analogs . For comparison, the 2-n-butoxy-5-fluorobenzoyl chloride regioisomer (Fluorochem 396279, purity 97%) is priced identically at 8,668 CNY/g and 21,582 CNY/5g, indicating that no purity or cost advantage drives selection between these two isomers—the choice must be based on structural and reactivity criteria . The non-fluorinated analog 3-n-butoxybenzoyl chloride (CAS 89790-29-4, purity 97%) has a lower molecular weight (212.67 g·mol⁻¹) and a different MDL (MFCD11939565) .

Purity specification Procurement Quality control MDL identifier

Topological Polar Surface Area (TPSA = 26.3 Ų) and Rotatable Bond Count Differentiate Physicochemical Profile from Simpler Analogs

The target compound has a computed topological polar surface area (TPSA) of 26.3 Ų and 5 rotatable bonds, as deposited in PubChem [1]. For comparison, 3-fluorobenzoyl chloride (CAS 1711-07-5) has a TPSA of 17.1 Ų (only the –COCl group contributes) and 1 rotatable bond . The 3-n-butoxy chain adds approximately 9.2 Ų of polar surface area and 4 additional rotatable bonds (C–C and C–O bonds in the butoxy chain). The non-fluorinated analog 3-n-butoxybenzoyl chloride has a comparable TPSA (the fluorine atom contributes minimally to PSA) but differs in MW (212.67 vs. 230.66) . The increased rotatable bond count (5 vs. 1) implies greater conformational entropy and potentially different solid-state packing, which may affect crystallinity of derived amide products [1].

TPSA Rotatable bonds Physicochemical properties Drug-likeness

3-n-Butoxy-5-fluorobenzoyl chloride – Evidence-Anchored Application Scenarios


Meta-Alkoxy-Fluoro SAR Exploration in Arylpyrazole Herbicide Lead Optimization

Patent US 5,600,016 and related filings describe 4-halo-2-fluoro-5-alkoxybenzoyl derivatives as key intermediates for arylhaloalkylpyrazole and aryl alkylsulfonylpyrazole herbicides [1]. 3-n-Butoxy-5-fluorobenzoyl chloride enables the systematic exploration of the 3-alkoxy-5-fluoro regioisomeric space within this herbicide class. Its distinct substitution pattern—with the fluorine at the 5-position rather than the 2-position—probes a different vector in the herbicide target binding pocket. The computed XLogP3 of 3.8 provides a lipophilicity benchmark for correlating alkoxy chain length with herbicidal potency and crop selectivity [2].

Focused Amide Library Synthesis Requiring Consistent Meta-Substituted Acyl Chloride Reactivity

For medicinal chemistry groups synthesizing amide libraries via parallel acylation of amine arrays, the meta-butoxy substitution of the target compound avoids the variable reaction rates associated with ortho-alkoxybenzoyl chlorides [1]. The modest Hammett σ_sum (+0.3 to +0.4) predicts sufficient electrophilicity for room-temperature amide bond formation with primary and secondary amines, while the n-butoxy chain provides solubility in common organic solvents (DCM, THF, DMF) superior to that of the non-alkoxylated 3-fluorobenzoyl chloride [2]. The 5-fluoro substituent also serves as a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization .

Late-Stage Functionalization of Pharmacophore Scaffolds with a Fluorinated Alkoxy-Benzoyl Fragment

The combination of a metabolically stable aryl fluoride and a flexible n-butoxy chain makes 3-n-butoxy-5-fluorobenzoyl chloride a suitable reagent for appending a fluorinated lipophilic fragment to advanced pharmacophore intermediates. The 5-fluoro substituent blocks a potential site of oxidative metabolism on the benzoyl ring, while the 3-n-butoxy group can serve as a modulator of logD and plasma protein binding in the derived amide or ester [1]. The distinct MDL identifier (MFCD22372983) and 97% purity specification ensure batch-to-batch consistency for structure–activity relationship (SAR) studies [2].

Agrochemical Intermediate Synthesis Targeting Selective Weed Control in Rice Cultivation

The benzoylcyclohexanedione and benzoylpyrazole herbicide classes, for which alkoxy-fluorobenzoyl chlorides serve as key intermediates, have demonstrated selective control of broad-leaved weeds and weed grasses in rice crops [1]. The specific 3-n-butoxy-5-fluoro substitution pattern represents an underexplored region of the herbicide SAR landscape that is structurally distinct from the 4-halo-2-fluoro-5-alkoxy series claimed in foundational patents [1]. This compound may therefore offer freedom-to-operate advantages in the development of next-generation herbicide candidates [1].

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